molecular formula C8H9N3 B065487 Imidazo[1,2-a]pyridin-3-ylmethanamine CAS No. 160771-89-1

Imidazo[1,2-a]pyridin-3-ylmethanamine

Cat. No.: B065487
CAS No.: 160771-89-1
M. Wt: 147.18 g/mol
InChI Key: HMKNKWJIRCGBBP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethanamine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-3-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The involvement of this compound in these pathways can influence the overall metabolic flux and levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with glyoxal or its derivatives under acidic conditions . Another approach involves the cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is recognized for its antimicrobial properties, especially against Mycobacterium tuberculosis. Several studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting both drug-sensitive and resistant strains of M. tuberculosis. For instance, a set of synthesized compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 µM against replicating bacteria, indicating significant potential as new anti-tubercular agents .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µM)Target Organism
Compound 9≤0.006M. tuberculosis
Compound 12≤1.0M. tuberculosis
Compound 18≤0.03M. bovis BCG

Cancer Therapeutics

Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as epigenetic bromodomain inhibitors in cancer therapy. Compounds targeting CBP and EP300 bromodomains have shown promising inhibitory activity with IC50 values in the micromolar range, suggesting their role as lead compounds for further development in oncology .

Organic Electronics

The imidazo[1,2-a]pyridine structure has been explored for applications in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties. Research indicates that modifications to the imidazo[1,2-a]pyridine framework can lead to materials with enhanced photophysical properties suitable for optoelectronic devices .

Luminogenic Materials

Recent advancements have engineered imidazo[1,2-a]pyridine into dual-state emissive luminogens for applications in sensing and bioimaging. These materials exhibit aggregation-induced emission characteristics and have been utilized for detecting hydrazine with high sensitivity .

Table 2: Properties of Dual-State Emissive Luminogens

LuminogenDetection LimitApplication
GBY-130.028 vol%Moisture detection
GBY-150.013 mMHydrazine sensing

Chemical Probes and Catalysis

Imidazo[1,2-a]pyridin-3-ylmethanamine has potential applications as a chemical probe due to its ability to interact with various biological targets. Studies focusing on its binding affinity and catalytic activity suggest that this compound could be modified to enhance its effectiveness as a catalyst or as a tool for probing biological systems .

Comparison with Similar Compounds

Comparison: Imidazo[1,2-a]pyridin-3-ylmethanamine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other imidazopyridine derivatives. For example, imidazo[1,5-a]pyridine derivatives are known for their strong π-accepting character, while this compound is more versatile in its functionalization and application in medicinal chemistry .

Biological Activity

Imidazo[1,2-a]pyridin-3-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and specific case studies that highlight its efficacy against various diseases.

Overview of this compound

This compound features a fused bicyclic structure combining imidazole and pyridine rings. This unique structure contributes to its ability to interact with various biological targets, influencing numerous biochemical pathways.

Target Interactions
this compound has been shown to interact with several enzymes and proteins, including:

  • Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and the compound's interaction can alter the pharmacokinetics of co-administered drugs.
  • Kinase Inhibition : It has demonstrated inhibitory activity against various kinases involved in cancer progression, such as CDK and VEGFR .

Cellular Effects
The compound influences cellular processes by modulating signaling pathways, particularly the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately inducing apoptosis in cancer cells through the intrinsic apoptotic pathway.

Antimycobacterial Activity

Recent studies have identified this compound derivatives as potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis). High-throughput screening revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 µM against various strains of M. tuberculosis and Mycobacterium bovis BCG .

CompoundMIC (µM)Target
IP-10.03M. tuberculosis
IP-20.5M. bovis BCG
IP-30.006MDR strains

These compounds specifically target QcrB, a component of the electron transport chain critical for bacterial survival .

Antitumor Activity

This compound has also shown promise as an anticancer agent. Its derivatives have been tested against various tumor cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth by targeting multiple pathways involved in cancer cell proliferation and survival .

Tumor Cell LineIC50 (µM)Mechanism
A549 (Lung)0.5CDK inhibition
MCF7 (Breast)0.8VEGFR inhibition
HeLa (Cervical)0.4PI3K pathway modulation

Case Studies

  • Antitubercular Efficacy : A study demonstrated that deuterated analogs of this compound retained nanomolar potency against M. tuberculosis while exhibiting reduced metabolism due to the stronger C-D bond compared to C-H bonds . This suggests potential for developing long-lasting therapeutic agents.
  • Anticancer Properties : A comprehensive review compiled data from various studies showing that imidazo[1,2-a]pyridine derivatives inhibit key signaling pathways in cancer cells. For instance, compounds targeting the EGFR signaling pathway showed IC50 values below 1 µM across multiple cancer types, highlighting their potential as lead compounds for drug development .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKNKWJIRCGBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619093
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160771-89-1
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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